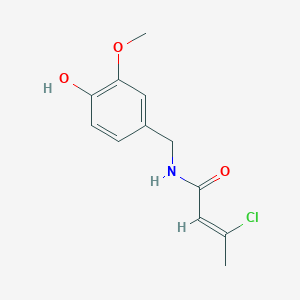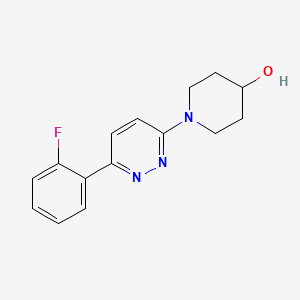
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol group attached to a pyridazinyl ring substituted with a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The piperidinol group is introduced through a nucleophilic substitution reaction, often using piperidine as a starting material .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity .
化学反应分析
Types of Reactions
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form the corresponding ketone.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced pyridazinyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
作用机制
The mechanism of action of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidinol group may contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(3-Fluorophenyl)-4-piperidinol: Similar structure but with a different substitution pattern on the phenyl ring.
4-Piperidinol, 4-(2-fluorophenyl)-1-methyl-: Another fluorophenyl-substituted piperidinol with a methyl group.
Uniqueness
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is unique due to the presence of both a pyridazinyl ring and a fluorophenyl group, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
属性
CAS 编号 |
99708-21-1 |
|---|---|
分子式 |
C15H16FN3O |
分子量 |
273.30 g/mol |
IUPAC 名称 |
1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16FN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2 |
InChI 键 |
YXXWLKWZXTUCDD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


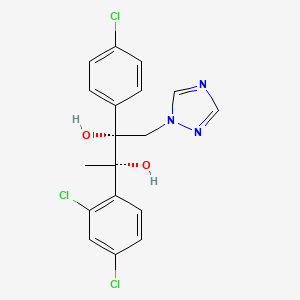
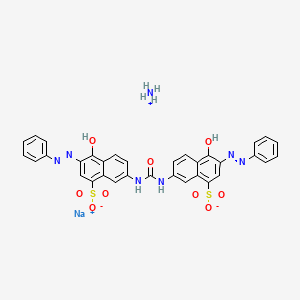

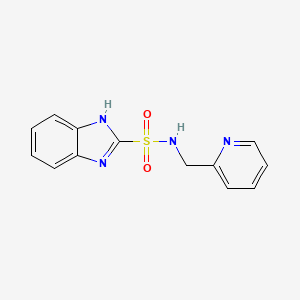
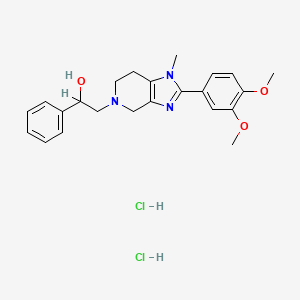
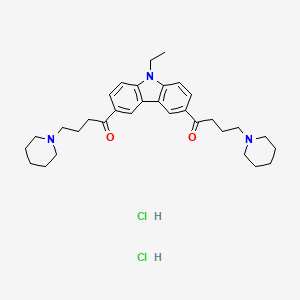
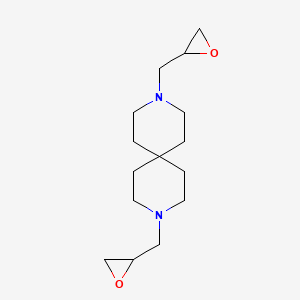
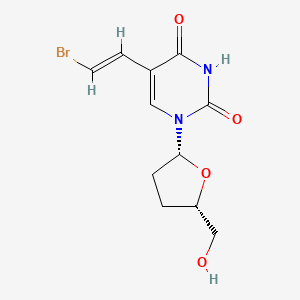
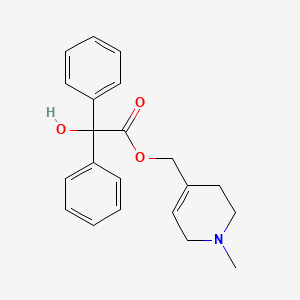

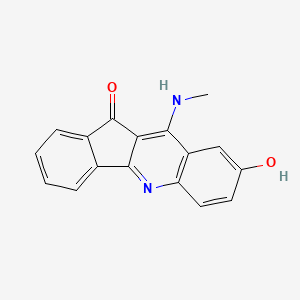
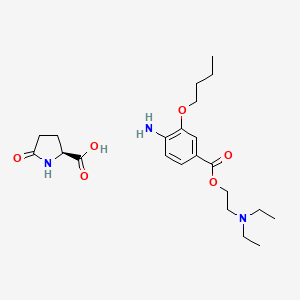
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
